Cas no 1616930-56-3 (3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole)

3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
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- 1H-1,2,4-Triazole, 3-(3-bromo-4-methylphenyl)-1-methyl-
- 3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole
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- MDL: MFCD30672362
- インチ: 1S/C10H10BrN3/c1-7-3-4-8(5-9(7)11)10-12-6-14(2)13-10/h3-6H,1-2H3
- InChIKey: WRWPFPJQDBKIGS-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=NC(C2=CC=C(C)C(Br)=C2)=N1
3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331712-2.5g |
3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |
1616930-56-3 | 95% | 2.5g |
$2940.0 | 2023-09-04 | |
Enamine | EN300-331712-10g |
3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |
1616930-56-3 | 95% | 10g |
$6450.0 | 2023-09-04 | |
Aaron | AR01C0SY-10g |
3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |
1616930-56-3 | 95% | 10g |
$8894.00 | 2023-12-15 | |
1PlusChem | 1P01C0KM-100mg |
3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |
1616930-56-3 | 95% | 100mg |
$703.00 | 2024-06-20 | |
Enamine | EN300-331712-10.0g |
3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |
1616930-56-3 | 95% | 10g |
$6450.0 | 2023-06-03 | |
Enamine | EN300-331712-0.25g |
3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |
1616930-56-3 | 95% | 0.25g |
$743.0 | 2023-09-04 | |
Aaron | AR01C0SY-2.5g |
3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |
1616930-56-3 | 95% | 2.5g |
$4068.00 | 2023-12-15 | |
Aaron | AR01C0SY-250mg |
3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |
1616930-56-3 | 95% | 250mg |
$1047.00 | 2025-02-14 | |
Aaron | AR01C0SY-500mg |
3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |
1616930-56-3 | 95% | 500mg |
$1634.00 | 2025-02-14 | |
Aaron | AR01C0SY-50mg |
3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |
1616930-56-3 | 95% | 50mg |
$503.00 | 2025-02-14 |
3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole 関連文献
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazoleに関する追加情報
Professional Introduction to 3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole (CAS No. 1616930-56-3)
The compound 3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole, identified by the CAS number 1616930-56-3, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular framework of this compound integrates a triazole ring with a brominated and methylated phenyl group, which together contribute to its distinct chemical behavior and biological activity.
In recent years, there has been a growing interest in the exploration of triazole derivatives as pharmacological agents. The triazole core is known for its versatility in medicinal chemistry, often serving as a key structural motif in drugs targeting various diseases. The presence of a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring in 3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole enhances its reactivity and binding affinity to biological targets. This modification has been strategically employed to optimize pharmacokinetic properties and improve therapeutic efficacy.
One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. Research has indicated that derivatives of this compound exhibit promising activity against a range of biological targets, including enzymes and receptors involved in cancer progression. The brominated phenyl moiety is particularly noteworthy, as it can facilitate interactions with specific binding sites on proteins, leading to modulatory effects on cellular processes. This makes 3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole a valuable scaffold for further derivatization and optimization.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the bromine and methyl substituents at the desired positions on the phenyl ring. These techniques not only enhance the efficiency of the synthesis but also allow for greater flexibility in modifying the molecular structure for specific applications.
In addition to its pharmaceutical potential, 3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole has shown promise in material science applications. The unique electronic properties of the triazole ring make it an attractive candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The bromine substituent further contributes to these properties by enhancing electron-withdrawing capabilities, which can improve device performance.
The latest research in this field highlights several innovative applications of this compound. For instance, studies have demonstrated its effectiveness in inhibiting certain kinases that are overexpressed in cancer cells. By targeting these kinases, the compound can disrupt signaling pathways that promote tumor growth and metastasis. This has opened up new avenues for developing targeted therapies that are more effective and have fewer side effects compared to traditional chemotherapeutic agents.
Evaluation of the compound's pharmacological properties has revealed several key characteristics that make it an attractive candidate for further development. Its solubility profile allows for easy formulation into various drug delivery systems, enhancing bioavailability and therapeutic efficacy. Additionally, preliminary toxicology studies suggest that it exhibits low toxicity at therapeutic doses, making it a promising candidate for clinical translation.
The future direction of research on 3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole includes exploring its potential in combination therapies with other drugs. By pairing it with existing treatments or novel compounds derived from similar scaffolds, researchers aim to achieve synergistic effects that could lead to more robust therapeutic outcomes. Furthermore, computational modeling and high-throughput screening techniques are being employed to identify new derivatives with enhanced activity and improved pharmacokinetic profiles.
In conclusion, 3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole represents a significant advancement in pharmaceutical chemistry with diverse applications ranging from drug development to material science. Its unique structural features and promising biological activity make it a valuable compound for further research and development. As our understanding of its properties continues to grow, so too will its potential contributions to medicine and technology.
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